![molecular formula C7H13BrO5 B3056774 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol CAS No. 7404-26-4](/img/structure/B3056774.png)
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol
Overview
Description
The compound “2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol” is an organic molecule that contains a bromomethyl group (-CH2Br), a methoxy group (-OCH3), and three hydroxyl groups (-OH) attached to an oxane ring . The presence of these functional groups suggests that this compound could participate in various chemical reactions.
Synthesis Analysis
While specific synthesis methods for this compound are not available, bromomethyl compounds are often synthesized through free radical reactions or nucleophilic substitutions . The methoxy group can be introduced through Williamson ether synthesis, and the hydroxyl groups might be introduced through various oxidation reactions .Chemical Reactions Analysis
The bromomethyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The hydroxyl and methoxy groups might participate in condensation reactions or act as weak acids .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of polar hydroxyl and methoxy groups might increase its solubility in polar solvents .Scientific Research Applications
Synthesis and Chemical Properties
- A study by Liu et al. (2008) developed a convenient approach for the synthesis of a compound closely related to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol, emphasizing the importance of such compounds in chemical synthesis and highlighting methods to avoid undesired isomers during preparation (Liu, Li, Lu, & Miao, 2008).
Solubility and Physical Properties
- Research by Zhang et al. (2012) investigated the solubility of compounds similar to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol in ethanol-water solutions, providing insights into the physical properties and solubility behavior of such compounds in mixed solvents (Zhang, Gong, Wang, & Qu, 2012).
Medicinal Chemistry Applications
- A computational study by Muthusamy and Krishnasamy (2016) on a compound structurally similar to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol investigated its potential role in diabetes management. This highlights the relevance of such compounds in exploring new treatments for chronic diseases (Muthusamy & Krishnasamy, 2016).
Polymer Science
- Uhrich et al. (1992) demonstrated the use of a compound related to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol in the synthesis of hyperbranched polyethers, indicating its potential application in polymer science (Uhrich, Hawker, Fréchet, & Turner, 1992).
Novel Organic Structures
- Studies by Pascual et al. (2000) and Afari et al. (2022) indicate the utility of compounds structurally related to 2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol in synthesizing novel organic structures, such as new [1,2]-oxazonine ring systems and N-Methoxy-1,3-oxazinane nucleic acids (MOANAs) (Pascual, Ziegler, Trah, Ertl, & Winkler, 2000); (Afari, Virta, & Lönnberg, 2022).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(bromomethyl)-6-methoxyoxane-3,4,5-triol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO5/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-7,9-11H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVACZFVRYLENKH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CBr)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90995456 | |
Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-6-methoxy-oxane-3,4,5-triol | |
CAS RN |
7404-26-4, 7465-44-3 | |
Record name | NSC403456 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403456 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC403455 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403455 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 6-bromo-6-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90995456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.